3-methyl-N-(3-phenylpropyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Overview
Description
3-methyl-N-(3-phenylpropyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a useful research compound. Its molecular formula is C15H17N5 and its molecular weight is 267.33 g/mol. The purity is usually 95%.
The exact mass of the compound 3-methyl-N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is 267.14839556 g/mol and the complexity rating of the compound is 292. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of the compound “3-methyl-N-(3-phenylpropyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine” is the Cell division protein ZipA . This protein plays a crucial role in bacterial cell division, particularly in Escherichia coli (strain K12) and Shigella flexneri .
Mode of Action
The compound interacts with its target, the Cell division protein ZipA, by stabilizing the FtsZ protofilaments . This interaction results in the cross-linking of the protofilaments and serves as a cytoplasmic membrane anchor for the Z ring
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to bacterial cell division. By interacting with the Cell division protein ZipA, the compound can potentially disrupt the normal cell division process in bacteria
Pharmacokinetics
It is known that the compound has a molecular weight of 3433819 and a chemical formula of C20H17N5O . These properties can influence the compound’s bioavailability, but more research is needed to fully understand its pharmacokinetic profile.
Result of Action
The result of the compound’s action is the potential disruption of bacterial cell division, which could lead to the death of the bacteria . This makes the compound a potential candidate for the development of new antibacterial agents.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that 3-methyl-N-(3-phenylpropyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet .
Cellular Effects
Based on the pharmacological activities of similar compounds, it can be hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have shown to inhibit various enzymes, suggesting that this compound may also exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-methyl-N-(3-phenylpropyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c1-12-17-18-15-10-9-14(19-20(12)15)16-11-5-8-13-6-3-2-4-7-13/h2-4,6-7,9-10H,5,8,11H2,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVBRVIJDWJPMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)NCCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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